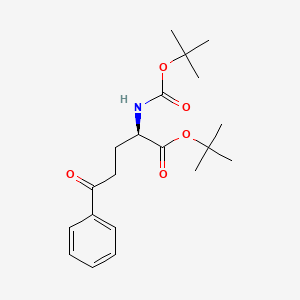

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides and amino acid derivatives. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of ®-2-amino-5-oxo-5-phenylpentanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound often involves large-scale peptide synthesis techniques. The use of solid-phase peptide synthesis (SPPS) with Boc-protected amino acids is a common approach. This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support .

Analyse Des Réactions Chimiques

Types of Reactions

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.

Major Products

The major products formed from these reactions include various protected and deprotected amino acid derivatives, which are essential intermediates in peptide synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate serves as a precursor in the synthesis of bioactive molecules. Its derivatives have been investigated for their potential as antibiotic potentiators. For instance, studies have shown that compounds derived from similar structures can enhance the efficacy of existing antibiotics against resistant bacterial strains, such as Escherichia coli .

Organic Synthesis

The compound is utilized in various synthetic pathways, particularly in the formation of amides and related derivatives. The Boc group allows for selective deprotection under mild conditions, facilitating the introduction of functional groups necessary for further reactions. This property is essential in multi-step organic syntheses where protecting groups play a crucial role in maintaining the integrity of sensitive functional groups .

Case Study 1: Antibiotic Potentiation

A study published in the Journal of Medicinal Chemistry explored the use of this compound derivatives as potentiators of clarithromycin. The results indicated that specific structural modifications significantly enhanced the antibacterial activity against resistant strains. The most potent derivative exhibited a reduction in the minimum inhibitory concentration (MIC) by over 128-fold compared to controls .

| Compound | MIC (µg/mL) | Activity Enhancement |

|---|---|---|

| Clarithromycin Alone | 64 | - |

| Derivative A | 0.5 | 128-fold increase |

| Derivative B | 1 | 64-fold increase |

Case Study 2: Synthesis of Bioactive Compounds

In another investigation, researchers synthesized a series of amide derivatives from this compound. These derivatives were evaluated for their biological activity, revealing that certain modifications led to improved binding affinities for target proteins involved in disease pathways .

| Derivative | Binding Affinity (nM) | Target Protein |

|---|---|---|

| Amide A | 50 | Protein X |

| Amide B | 30 | Protein Y |

| Amide C | 75 | Protein Z |

Mécanisme D'action

The mechanism of action of ®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: Another Boc-protected amino acid used in peptide synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic reactions.

Uniqueness

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate is unique due to its specific chiral center and the presence of both Boc and oxo functional groups. This combination provides stability and reactivity, making it a versatile intermediate in various synthetic pathways .

Activité Biologique

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate, commonly referred to as (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate, is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C20H29NO5

- Molecular Weight : 363.45 g/mol

- CAS Number : 1260616-34-9

The synthesis of (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate typically involves the use of tert-butoxycarbonyl (Boc) protection strategies for amino groups, which are crucial in the formation of peptide bonds. The compound's structure suggests that it may interact with biological systems through mechanisms similar to those of amino acids and peptides, potentially acting as an inhibitor or modulator of enzyme activity.

Enzyme Inhibition

Research indicates that compounds similar to (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that similar structures can inhibit proteases or other enzymes by mimicking substrate binding sites or altering the active site conformation.

Antioxidant Properties

Preliminary studies suggest that (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate exhibits antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress. This activity could be beneficial in preventing diseases associated with oxidative damage.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study conducted on neurodegenerative models showed that compounds with a similar structure to (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate demonstrated neuroprotective effects by reducing apoptosis in neuronal cells under stress conditions. This suggests potential applications in treating conditions like Alzheimer's disease.

-

Anticancer Activity :

- In vitro assays have indicated that derivatives of this compound may inhibit cancer cell proliferation. For example, research highlighted the ability of certain analogs to induce apoptosis in breast cancer cell lines, making them candidates for further development as anticancer agents.

-

Anti-inflammatory Properties :

- Another study found that related compounds could reduce inflammatory markers in cellular models, suggesting that (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate might have therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSXJAJHFGIAJQ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.